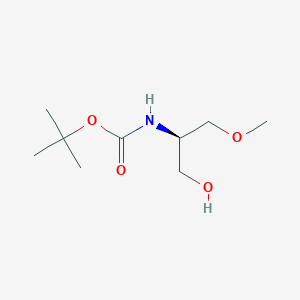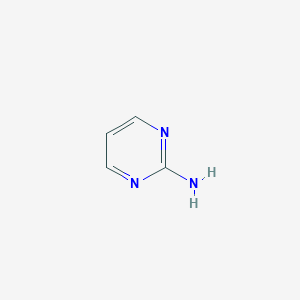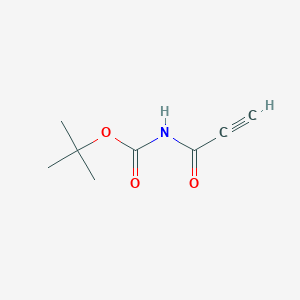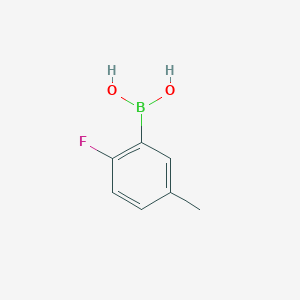
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a chemical compound that belongs to the class of quinolinecarboxamides. This compound has been used extensively in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimalarial, anti-inflammatory, and anticancer activities. Additionally, it has been shown to have an inhibitory effect on the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- in lab experiments include its potential applications in various fields, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl-. One potential direction is the development of new compounds based on this compound that exhibit improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the use of this compound in combination with other drugs may lead to the development of new and more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- is a multistep process that involves the reaction of quinoline with diphenylmethanone, followed by the reaction with chloroacetyl chloride and then with ammonia. The final product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including antimalarial drugs, anti-inflammatory agents, and anticancer agents.
Eigenschaften
CAS-Nummer |
171258-71-2 |
|---|---|
Molekularformel |
C30H23N3O2 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-(benzhydrylcarbamoyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C30H23N3O2/c34-29(25-20-27(21-12-4-1-5-13-21)31-26-19-11-10-18-24(25)26)33-30(35)32-28(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,28H,(H2,32,33,34,35) |
InChI-Schlüssel |
ODUJYOZGYCYKRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Andere CAS-Nummern |
171258-71-2 |
Synonyme |
4-Quinolinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-2-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)



![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)



